molecular formula C7H12O4 B12731583 2,3-Oxiranedimethanol, monopropanoate CAS No. 61892-62-4

2,3-Oxiranedimethanol, monopropanoate

Cat. No.: B12731583
CAS No.: 61892-62-4
M. Wt: 160.17 g/mol
InChI Key: UPAKJXPWWPNPMO-UHFFFAOYSA-N
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Description

2,3-Oxiranedimethanol, monopropanoate is an organic compound with the molecular formula C6H10O4 It is a derivative of oxirane, featuring a propanoate group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedimethanol, monopropanoate typically involves the reaction of oxirane-2,3-dimethanol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature range of 60-80°C and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedimethanol, monopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

2,3-Oxiranedimethanol, monopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2,3-Oxiranedimethanol, monopropanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes, altering their activity and affecting metabolic pathways. The presence of the oxirane ring and ester group allows for various chemical modifications, enabling the compound to participate in diverse biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Oxirane-2,3-dimethanol: A precursor to 2,3-Oxiranedimethanol, monopropanoate, featuring similar chemical properties but lacking the propanoate group.

    Glycidol: Another oxirane derivative with a hydroxyl group, used in similar applications but with different reactivity.

    Propylene oxide: A simpler oxirane compound, used primarily in polymer production.

Uniqueness

This compound stands out due to the presence of both the oxirane ring and the propanoate ester group. This combination imparts unique reactivity and versatility, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

61892-62-4

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

[3-(hydroxymethyl)oxiran-2-yl]methyl propanoate

InChI

InChI=1S/C7H12O4/c1-2-7(9)10-4-6-5(3-8)11-6/h5-6,8H,2-4H2,1H3

InChI Key

UPAKJXPWWPNPMO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1C(O1)CO

Origin of Product

United States

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